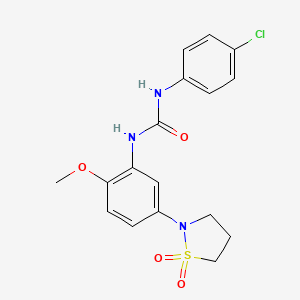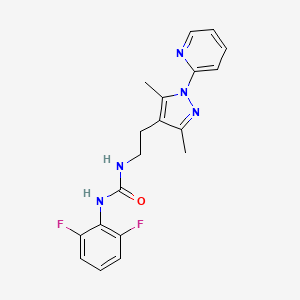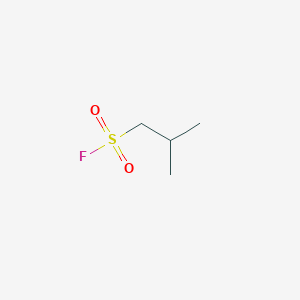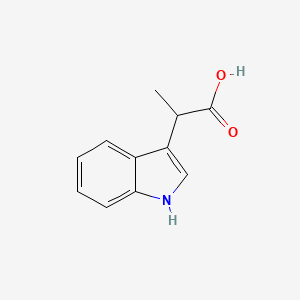![molecular formula C9H7F3N4O B2777850 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 1244030-97-4](/img/structure/B2777850.png)
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C9H7F3N4O and its molecular weight is 244.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Tautomerism
The compound 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one, with its similar derivatives, has been studied for its crystal structure and tautomerism. For instance, certain triazole derivatives exhibit unique crystalline structures with significant dihedral angles between phenyl and triazole rings, contributing to our understanding of molecular geometry and π-electron delocalization in crystallography (Dolzhenko et al., 2008).
Applications in Synthesis and Potentiometric Analysis
Synthesis of Derivatives and Antimicrobial Studies
1,2,4-Triazole derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrate good to moderate activities against various microorganisms (Bektaş et al., 2007).
Microwave-Assisted Synthesis and Potentiometric Titration
The compound and its analogs have been synthesized using microwave-assisted methods, showcasing the compound's potential in chemical synthesis. Moreover, potentiometric titration in nonaqueous solvents like isopropyl alcohol, tert-butyl alcohol, acetonitrile, and DMF has been used to determine pKa values, highlighting the compound's utility in chemical analysis and solvent interactions (Özil et al., 2010).
Applications in Material Science and Chemistry
Ionic Liquid Mediated Synthesis
The compound's derivatives have been synthesized in ionic liquids, indicating its role in promoting green chemistry and enhancing reaction efficiencies. This method has advantages such as operational simplicity, eco-friendliness, and high yield, making it valuable in material science and sustainable chemistry (Li et al., 2011).
Applications in Coordination Chemistry
Metal Complex Formation
Derivatives of the compound have been used to form complexes with metals like Cu(II), Ni(II), and Fe(II), contributing valuable insights into coordination chemistry, structural properties, and theoretical vs. experimental analysis in coordination compounds (Sancak et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors, contributing to their biological activity .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity by enhancing the lipophilicity and metabolic stability of the molecule . This can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the metabolic stability of organic compounds , which could potentially impact the bioavailability of this compound.
Result of Action
The wide range of biological activities associated with similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3H,13H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJLSDSIZMEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2777775.png)


![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)
![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)


![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)
